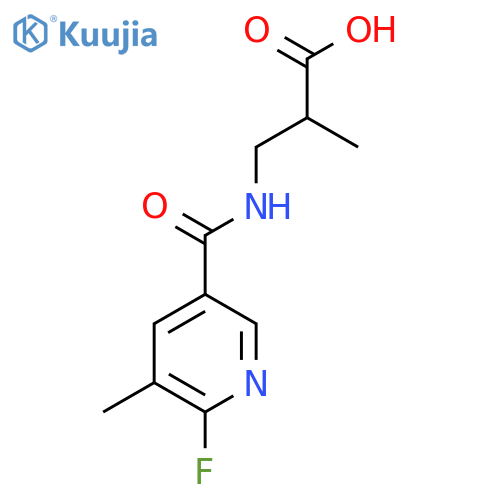

Cas no 2189497-37-6 (3-(6-fluoro-5-methylpyridin-3-yl)formamido-2-methylpropanoic acid)

3-(6-fluoro-5-methylpyridin-3-yl)formamido-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-[[(6-Fluoro-5-methyl-3-pyridinyl)carbonyl]amino]-2-methylpropanoic acid

- AKOS034008691

- Z2739991253

- 2189497-37-6

- EN300-26581360

- 3-[(6-Fluoro-5-methylpyridine-3-carbonyl)amino]-2-methylpropanoic acid

- 3-[(6-fluoro-5-methylpyridin-3-yl)formamido]-2-methylpropanoic acid

- 3-(6-fluoro-5-methylpyridin-3-yl)formamido-2-methylpropanoic acid

-

- インチ: 1S/C11H13FN2O3/c1-6-3-8(5-13-9(6)12)10(15)14-4-7(2)11(16)17/h3,5,7H,4H2,1-2H3,(H,14,15)(H,16,17)

- InChIKey: MWQQMHXWACOBAG-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C)C=C(C=N1)C(NCC(C(=O)O)C)=O

計算された属性

- せいみつぶんしりょう: 240.09102044g/mol

- どういたいしつりょう: 240.09102044g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 298

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 密度みつど: 1.277±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 441.9±45.0 °C(Predicted)

- 酸性度係数(pKa): 4.23±0.10(Predicted)

3-(6-fluoro-5-methylpyridin-3-yl)formamido-2-methylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26581360-0.05g |

3-[(6-fluoro-5-methylpyridin-3-yl)formamido]-2-methylpropanoic acid |

2189497-37-6 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

3-(6-fluoro-5-methylpyridin-3-yl)formamido-2-methylpropanoic acid 関連文献

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

3-(6-fluoro-5-methylpyridin-3-yl)formamido-2-methylpropanoic acidに関する追加情報

Introduction to 3-(6-fluoro-5-methylpyridin-3-yl)formamido-2-methylpropanoic acid (CAS No. 2189497-37-6)

3-(6-fluoro-5-methylpyridin-3-yl)formamido-2-methylpropanoic acid, identified by its Chemical Abstracts Service (CAS) number 2189497-37-6, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a pyridine core with fluoro and methyl substituents, has garnered attention due to its structural features and potential biological activities. The presence of a formamido group and a branched alkyl side chain further enhances its complexity, making it a promising candidate for further exploration in medicinal chemistry.

The compound's structure is characterized by a 6-fluoro-5-methylpyridin-3-yl moiety, which is a key pharmacophore in many bioactive molecules. The fluorine atom at the 6-position introduces electron-withdrawing effects, influencing the electronic properties of the pyridine ring. This modification can enhance binding affinity to biological targets and improve metabolic stability, which are critical factors in drug design. Additionally, the 5-methyl substituent contributes to steric hindrance and can influence the molecule's solubility and bioavailability.

The formamido group in the molecule serves as a versatile linker, capable of forming hydrogen bonds and participating in various interactions with biological targets. This functionality is particularly useful in designing molecules that require specific binding modes to achieve high efficacy. Furthermore, the 2-methylpropanoic acid moiety at the terminal position adds another layer of structural complexity, potentially influencing the compound's pharmacokinetic properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that molecules containing pyridine derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of substituents in 3-(6-fluoro-5-methylpyridin-3-yl)formamido-2-methylpropanoic acid suggests that it may interact with various enzymes and receptors, making it a valuable scaffold for drug development.

In vitro studies have begun to explore the potential applications of this compound. Initial experiments indicate that it may possess inhibitory activity against certain enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The fluoro and methyl substituents are known to enhance binding affinity, and their presence in this molecule could contribute to its observed activity. Additionally, the formamido group may facilitate interactions with target proteins, further enhancing its therapeutic potential.

The synthesis of 3-(6-fluoro-5-methylpyridin-3-yl)formamido-2-methylpropanoic acid presents an interesting challenge for organic chemists. The introduction of fluorine atoms into aromatic rings typically requires specialized reagents and conditions to achieve high yields and selectivity. However, recent developments in fluorination techniques have made it more feasible to incorporate fluorine into complex molecular frameworks. Researchers are exploring various synthetic routes to optimize the production of this compound while maintaining its structural integrity.

The pharmaceutical industry is increasingly interested in developing novel therapeutic agents based on pyridine derivatives due to their diverse biological activities. 3-(6-fluoro-5-methylpyridin-3-yl)formamido-2-methylpropanoic acid represents a promising lead compound that could be further optimized through structure-based drug design approaches. By leveraging computational tools and experimental data, scientists can refine the structure of this molecule to enhance its potency, selectivity, and pharmacokinetic properties.

Future research will focus on evaluating the pharmacological profile of this compound through both preclinical and clinical studies. Understanding its mechanism of action will be crucial for developing effective therapies targeting diseases associated with dysregulated metabolic pathways. Additionally, exploring derivatives of this compound could provide insights into structure/activity relationships, guiding the development of next-generation drugs.

The broader significance of compounds like 3-(6-fluoro-5-methylpyridin-3-yl)formamido-2-methylpropanoic acid lies in their potential to address unmet medical needs by providing new treatment options for various diseases. As research continues to uncover new biological targets and mechanisms, molecules with unique structural features will play an increasingly important role in drug discovery efforts worldwide.

2189497-37-6 (3-(6-fluoro-5-methylpyridin-3-yl)formamido-2-methylpropanoic acid) 関連製品

- 1806854-80-7(Ethyl 2-aminomethyl-4-cyano-5-(difluoromethyl)phenylacetate)

- 203503-03-1(Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate)

- 339008-68-3(1-(2,6-Dichlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide)

- 433953-87-8(4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide)

- 1805615-52-4(2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol)

- 1203703-91-6(6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol)

- 1033774-90-1(N-4-Nitrobenzene Sulfonyl-O-benzylhydroxylamine)

- 1955548-16-9(6-methyl-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine)

- 1909287-03-1([Cis-3-(benzyloxy)cyclobutyl]acetonitrile)

- 2059913-85-6((2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol)